molecular formula C17H23N7O3 B5363270 2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide

2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide

货号 B5363270
分子量: 373.4 g/mol
InChI 键: LYIKRLATADOZBM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential use in cancer treatment. It belongs to the class of drugs known as protein kinase inhibitors and is being developed by Takeda Pharmaceutical Company Limited.

作用机制

2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide works by inhibiting the activity of a protein kinase called BTK (Bruton's tyrosine kinase), which plays a critical role in the growth and survival of cancer cells. By blocking the activity of BTK, this compound prevents the cancer cells from proliferating and spreading.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in preclinical models of cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels), and modulate the immune system to enhance the body's ability to fight cancer.

实验室实验的优点和局限性

One of the advantages of 2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide is its specificity for BTK, which reduces the risk of off-target effects. It has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several future directions for research on 2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide. One potential application is in combination therapy with other cancer drugs, which may enhance its efficacy. Another direction is the development of more potent and selective BTK inhibitors, which may have improved therapeutic outcomes. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for this compound in clinical settings.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for use in cancer treatment. Its specificity for BTK and favorable toxicity profile make it an attractive candidate for further development and clinical testing. Future research will continue to explore its potential applications and therapeutic benefits.

合成方法

The synthesis of 2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide involves several steps, including the reaction of 2-ethoxybenzaldehyde with piperazine, followed by the addition of tetrazole and acetic anhydride. The final product is obtained after purification through column chromatography.

科学研究应用

2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide has been studied extensively in preclinical models of cancer and has shown promising results in inhibiting the growth and spread of cancer cells. It has been found to be effective against various types of cancer, including lymphoma, leukemia, and multiple myeloma.

属性

IUPAC Name

2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2H-tetrazol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O3/c1-2-27-14-6-4-3-5-12(14)11-24-8-7-18-17(26)13(24)9-16(25)19-10-15-20-22-23-21-15/h3-6,13H,2,7-11H2,1H3,(H,18,26)(H,19,25)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIKRLATADOZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NCC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。